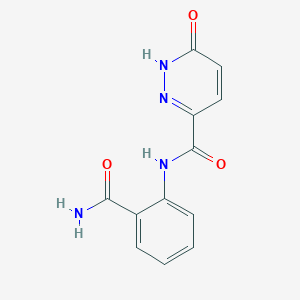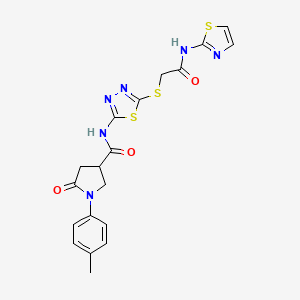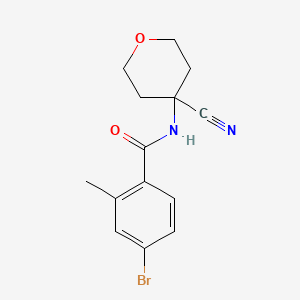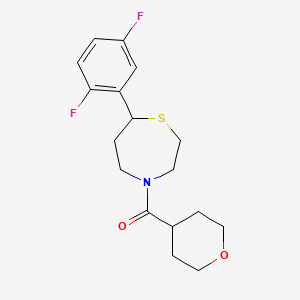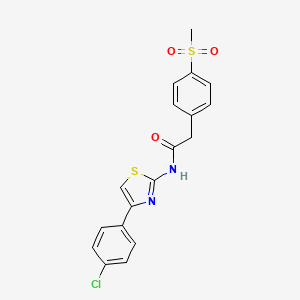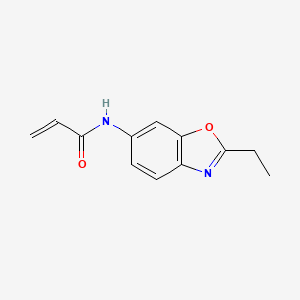
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound often used in various scientific research fields due to its unique chemical structure and diverse properties. This compound falls under the purine derivatives category, known for their significant role in biological systems and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a series of organic reactions, starting with the appropriate purine precursor. Key steps often include alkylation, aminolysis, and hydroxyalkylation reactions. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: : Industrially, the synthesis is scaled up using continuous flow techniques and optimized reaction conditions to ensure consistent quality and efficiency. Advanced purification methods like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions using agents like potassium permanganate.
Reduction: : Reduction reactions with agents like sodium borohydride can modify its functional groups.
Substitution: : Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions: : Reactions involving this compound often use reagents such as hydrochloric acid, sodium hydroxide, and organic solvents like ethanol. Conditions vary depending on the desired transformation, with reaction temperatures ranging from ambient to elevated levels.
Major Products Formed: : The major products depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while substitution can lead to halogenated compounds.
Scientific Research Applications
Chemistry: : It is used as a building block in organic synthesis, facilitating the creation of complex molecules for further studies. Biology : Studies involving its interaction with enzymes and nucleic acids, exploring potential biological activities. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Utilized in the development of new materials and pharmaceuticals, demonstrating its versatility.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of cellular events, affecting various biological pathways.
Comparison with Similar Compounds
Compared to other purine derivatives, this compound's unique hydroxypropyl and amino substituents confer distinct chemical and biological properties. Similar compounds include:
3-methyl-1H-purine-2,6(3H,7H)-dione
7-allyloxy-3-methyl-1H-purine
8-(2-hydroxypropyl)amino-3-methyl-1H-purine-2,6(3H,7H)-dione
Its uniqueness lies in its dual hydroxypropyl groups, enhancing its reactivity and biological activity, making it a valuable subject of study.
Properties
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-4-5-25-8-10(22)7-20-11-12(17-14(20)16-6-9(2)21)19(3)15(24)18-13(11)23/h4,9-10,21-22H,1,5-8H2,2-3H3,(H,16,17)(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMYOQTSDGWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
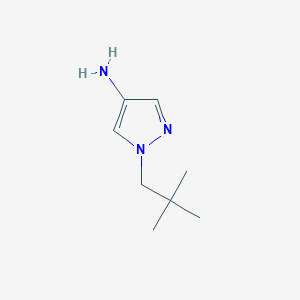
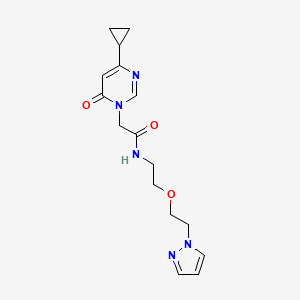

![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)

